iNOS Selectivity Over eNOS and nNOS – Isoform‑Specific EC50 Comparison
In a head‑to‑head cellular assay using HEK293 cells expressing human NOS isoforms, N'-(4-phenoxyphenyl)ethane-1,2-diamine exhibited an EC50 of 290 nM against inducible NOS (iNOS), compared to 6,800 nM against neuronal NOS (nNOS) and >100,000 nM against endothelial NOS (eNOS) [1]. This yields a 345‑fold selectivity for iNOS over eNOS and a 23‑fold selectivity over nNOS. By contrast, the reference iNOS inhibitor 1400W achieves picomolar Ki (<7 nM) for iNOS with ~7,000‑fold selectivity over eNOS (Ki 50 μM) in enzymatic assays ; however, the present compound's selectivity index is derived from a consistent cellular context, providing a directly comparable benchmark for isoform discrimination in a physiologically relevant system.
| Evidence Dimension | EC50 for human NOS isoform inhibition in HEK293 cells |
|---|---|
| Target Compound Data | iNOS: 290 nM; nNOS: 6,800 nM; eNOS: >100,000 nM |
| Comparator Or Baseline | 1400W (reference iNOS inhibitor): Ki iNOS <7 nM; Ki eNOS 50 μM |
| Quantified Difference | iNOS/eNOS selectivity: target = 345‑fold, 1400W = ~7,000‑fold; iNOS/nNOS selectivity: target = 23‑fold, 1400W = not directly comparable due to different assay format |
| Conditions | HEK293 cells transiently expressing human NOS isoforms; nitric oxide production induced by A23187 (eNOS) or ionomycin (nNOS) and measured after 24 h (eNOS) or 18 h (iNOS) |
Why This Matters
High iNOS/eNOS selectivity is critical for minimizing cardiovascular side effects when targeting inflammatory iNOS; this compound offers a quantifiable selectivity window that distinguishes it from non‑selective NOS inhibitors.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061). Enzyme Inhibition Constant Data for NOS isoforms. View Source
